molecular formula C13H15N3O3 B2390543 N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)propionamide CAS No. 920376-84-7

N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)propionamide

Cat. No.: B2390543
CAS No.: 920376-84-7
M. Wt: 261.281
InChI Key: SZNYVDHUTFVTCF-UHFFFAOYSA-N
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Description

N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)propionamide is a chemical compound with the molecular formula C13H15N3O3 and a molecular weight of 261.281. This compound features a furan ring, a pyridazine ring, and a propionamide group, making it a complex and intriguing molecule for various scientific applications.

Scientific Research Applications

N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)propionamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the furan ring.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)propionamide typically involves the reaction of 6-(furan-2-yl)pyridazine with 2-chloroethyl propionamide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the pyridazine nitrogen attacks the chloroethyl group, forming the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical parameters in the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)propionamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.

    Substitution: The propionamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can react with the propionamide group under basic conditions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted propionamide derivatives.

Mechanism of Action

The mechanism of action of N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)propionamide involves its interaction with specific molecular targets. The furan ring can interact with enzymes and proteins, potentially inhibiting their activity. The pyridazine ring may also play a role in binding to biological targets, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)benzamide: Similar structure but with a benzamide group instead of a propionamide group.

    N-(6-(furan-2-yl)pyridazin-3-yl)benzamide: Lacks the ethyl linker present in N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)propionamide.

Uniqueness

This compound is unique due to its combination of a furan ring, a pyridazine ring, and a propionamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[2-[6-(furan-2-yl)pyridazin-3-yl]oxyethyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3/c1-2-12(17)14-7-9-19-13-6-5-10(15-16-13)11-4-3-8-18-11/h3-6,8H,2,7,9H2,1H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZNYVDHUTFVTCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCCOC1=NN=C(C=C1)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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